molecular formula C6H10ClN3O B12311537 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B12311537
M. Wt: 175.61 g/mol
InChI Key: FOZWNJFOCNFGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound with a pyrimidine moiety.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and dihydropyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. Its pyrimidine moiety allows it to interact with nucleic acids and proteins, influencing cellular functions .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

5-amino-3-ethylpyrimidin-4-one;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-2-9-4-8-3-5(7)6(9)10;/h3-4H,2,7H2,1H3;1H

InChI Key

FOZWNJFOCNFGMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C(C1=O)N.Cl

Origin of Product

United States

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